![molecular formula C22H20BrClN2O4S B320481 2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320481.png)
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes bromine, chlorine, and sulfonyl groups, making it a valuable subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-[(2,4-dimethylanilino)sulfonyl]chloride under controlled conditions.
Acetamide Formation: Finally, the sulfonylated intermediate reacts with acetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetamide
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H20BrClN2O4S |
|---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20BrClN2O4S/c1-14-3-9-20(15(2)11-14)26-31(28,29)18-7-5-17(6-8-18)25-22(27)13-30-21-10-4-16(23)12-19(21)24/h3-12,26H,13H2,1-2H3,(H,25,27) |
InChI Key |
SGYLAXIMQVRXIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B320399.png)
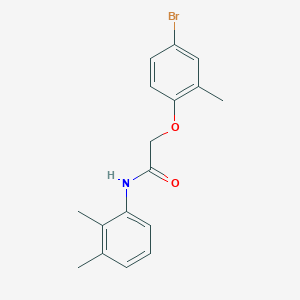
![4-(2-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}-2-oxoethyl)morpholine](/img/structure/B320408.png)
![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B320409.png)
![N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B320411.png)
![2-(4-methoxyphenoxy)-N-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B320413.png)
![2-(4-methoxyphenoxy)-N-[4-(4-{[(4-methoxyphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B320414.png)
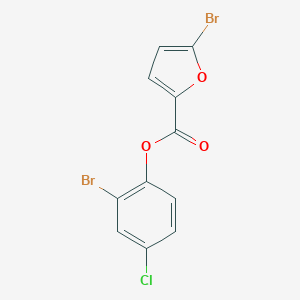
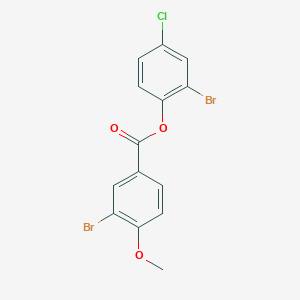
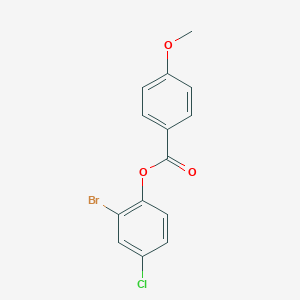
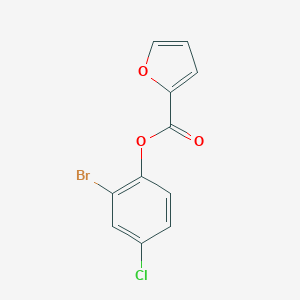
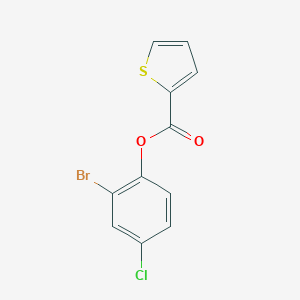
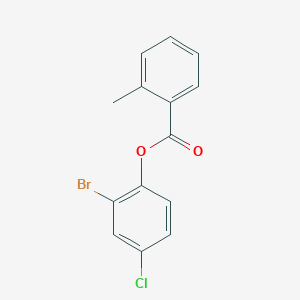
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320424.png)
